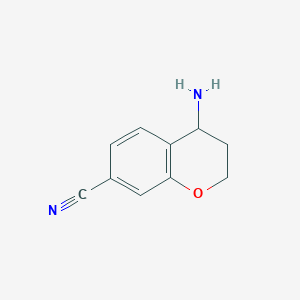
3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a carboxylic acid group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or its derivatives.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Reduction: The reduction of the naphthalene ring to a dihydro form can be carried out using hydrogenation in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or carboxylated derivatives.
Reduction: Formation of alcohols or fully hydrogenated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学研究应用
3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
相似化合物的比较
1-Naphthalenecarboxylic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
7-Methoxy-1-naphthalenecarboxylic acid: Similar structure but without the dihydro form, leading to different reactivity.
3,4-Dihydro-1-naphthalenecarboxylic acid: Lacks the methoxy group, affecting its chemical behavior and applications.
Uniqueness: 3,4-Dihydro-7-methoxy-1-naphthalenecarboxylic acid is unique due to the presence of both the methoxy group and the dihydro form, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
7-methoxy-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h4-7H,2-3H2,1H3,(H,13,14) |
InChI 键 |
ROSZDWNARIOXOW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCC=C2C(=O)O)C=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(Trifluoromethyl)-1H-indol-3-yl]methanol](/img/structure/B8694374.png)


![1-Benzo[b]thiophen-3-yl-3chloro-1-propanone](/img/structure/B8694392.png)
![2-[3-(4-methylpiperazin-1-yl)propyl]guanidine](/img/structure/B8694398.png)







![5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8694446.png)

